![molecular formula C20H20ClN3O3 B2488586 N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 932990-16-4](/img/structure/B2488586.png)
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and its derivatives typically involves standard organic synthesis methods. For example, targeted N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides, closely related compounds, are obtained by alkylation of a precursor in a dimethylformamide environment with an excess of potassium carbonate at 70-80°C (Wassim El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through various spectroscopic methods including 1H and 13C NMR spectroscopy, and LC/MS. Structural confirmation is crucial for understanding the compound's biological activity and ensuring the specificity of the synthesized compound.
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives include reactions with chloroacetyl chloride leading to the formation of intermediate compounds, which upon further reaction with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol yield coupled derivatives. These reactions are pivotal in modifying the compound's structure to enhance its biological activity (N. Patel & V. Patel, 2007).
Scientific Research Applications
Anticonvulsant Activity
The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was aimed at evaluating their anticonvulsant activity. The compounds were synthesized and their structures confirmed using various analytical methods. Molecular docking was used to predict their activity, and despite being inferior to reference drugs in binding energy, two compounds showed a tendency towards anticonvulsant activity. This research highlighted the pharmacophore role of the NHCO cyclic fragment in anticonvulsant activity manifestation, although the synthesized substances did not demonstrate significant anticonvulsant effects on the model of pentylenetetrazole-induced seizures (El Kayal et al., 2022).
Farnesyl Protein Transferase Inhibition
Compounds, including N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, were synthesized and found to display potent Farnesyl Protein Transferase inhibitory activity. The specific compound, (4-chlorophenyl)-alpha-(1-methyl-1H-imidazol-5-yl)azoloquinolines and -quinazolines, demonstrated promising results for oral in vivo inhibition, indicating its potential in medical applications such as cancer treatment (Angibaud et al., 2003).
Antitubercular Activity
A series of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one and derivatives were synthesized and screened for antitubercular activity against the H 37 Rv strain on L J medium. The results showed moderate to promising antitubercular activity, demonstrating the potential of these compounds in addressing tuberculosis (Pattan et al., 2006).
Antihistaminic Activity
Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones were synthesized and tested for in vivo H1-antihistaminic activity. The most active compound provided significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to the reference standard. This highlights the potential of these compounds as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
Mechanism of Action
Quinazolinones
The quinazolinone moiety is present in a number of bioactive molecules and drugs. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUPERNMVYPAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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